molecular formula C18H17NOS B14313664 2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one CAS No. 113002-11-2

2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one

Cat. No.: B14313664
CAS No.: 113002-11-2
M. Wt: 295.4 g/mol
InChI Key: HCJVRYBIKJKRGM-UHFFFAOYSA-N
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Description

2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one is a heterocyclic compound that features a thiophene ring fused with an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2,4-diphenylthiophene-1,1-dioxide with ammonia or primary amines under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions that may include the presence of a catalyst or a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2,4-diphenylthiophene-1,1-dioxide
  • 2-Imino-3,3-dimethyl-4,5-diphenylthiophene
  • 2-Amino-3,3-dimethyl-4,5-diphenylthiophene

Uniqueness

2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one is unique due to the presence of both the imine group and the thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The imine group provides reactivity towards nucleophiles, while the thiophene ring offers stability and electronic properties that are beneficial in materials science.

Properties

CAS No.

113002-11-2

Molecular Formula

C18H17NOS

Molecular Weight

295.4 g/mol

IUPAC Name

3,3-dimethyl-1-oxo-4,5-diphenylthiophen-2-imine

InChI

InChI=1S/C18H17NOS/c1-18(2)15(13-9-5-3-6-10-13)16(21(20)17(18)19)14-11-7-4-8-12-14/h3-12,19H,1-2H3

InChI Key

HCJVRYBIKJKRGM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(S(=O)C1=N)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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